molecular formula C10H11N3O6 B082796 DNP-gamma-AMINO-n-BUTYRIC ACID CAS No. 10466-75-8

DNP-gamma-AMINO-n-BUTYRIC ACID

Cat. No.: B082796
CAS No.: 10466-75-8
M. Wt: 269.21 g/mol
InChI Key: VZQBXLQRVMDXRH-UHFFFAOYSA-N
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Description

DNP-gamma-AMINO-n-BUTYRIC ACID is an organic compound with the molecular formula C10H11N3O6. It is a derivative of aniline and contains two nitro groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-gamma-AMINO-n-BUTYRIC ACID typically involves the nitration of aniline derivatives. One common method is the reaction of 2,4-dinitrochlorobenzene with ammonia to produce 2,4-dinitroaniline, which is then further reacted with butanoic acid . The nitration reactions are highly exothermic and require careful control of reaction conditions to avoid decomposition and explosion .

Industrial Production Methods

In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for safer and more efficient nitration processes compared to traditional batch reactors. The continuous-flow system reduces the need for large quantities of solvents and minimizes the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

DNP-gamma-AMINO-n-BUTYRIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of 4-(2,4-diaminoanilino)butanoic acid.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry

DNP-GABA serves as a reagent in organic synthesis and as a precursor for synthesizing other complex molecules. Its unique structure allows for various chemical transformations that are crucial in developing new compounds.

Biology

Research has indicated that DNP-GABA exhibits biological activities similar to GABA, primarily functioning as an inhibitory neurotransmitter. It modulates synaptic transmission in the central nervous system, which can lead to various physiological effects:

  • Neurotransmission : DNP-GABA's interaction with GABA receptors (GABA-A and GABA-B) is essential for understanding its pharmacological effects .
  • Potential Therapeutic Uses : Studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development .

Medicine

DNP-GABA is being explored for its potential applications in drug development. Its ability to modulate neurotransmitter activity positions it as a possible treatment for conditions such as anxiety and depression. Additionally, its structural modifications may enhance its efficacy compared to standard GABA .

Industry

In industrial applications, DNP-GABA is utilized in producing dyes, pigments, and other chemicals. Its reactivity allows it to participate in various chemical processes that are valuable in manufacturing settings .

Case Studies

Several studies have investigated the effects of DNP-GABA and its parent compound GABA:

  • Neuroprotective Effects : Research indicates that GABA can promote neuronal development and relaxation while preventing conditions like sleeplessness and depression. A study found that GABA-enriched products improved cognitive functions in animal models .
  • Antimicrobial Properties : Investigations into the antimicrobial effects of GABA derivatives have shown promise in treating infections caused by resistant strains of bacteria .
  • Pharmacological Insights : A review highlighted various pharmacological properties of GABA, including anti-hypertensive and anti-cancer effects, suggesting that DNP-GABA could exhibit similar benefits due to its structural analogies .

Summary Table of Applications

Application AreaDescriptionNotable Effects
ChemistryReagent in organic synthesisPrecursor for complex molecules
BiologyModulates neurotransmissionPotential antimicrobial and anticancer properties
MedicineDrug development candidateTreatment for anxiety and depression
IndustryProduction of dyes and pigmentsValuable chemical transformations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DNP-gamma-AMINO-n-BUTYRIC ACID is unique due to its specific structure, which combines the properties of both aniline and butanoic acid derivatives. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Biological Activity

DNP-gamma-AMINO-n-BUTYRIC ACID (DNP-GABA) is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, as well as its role in modulating synaptic transmission. This article explores the biological activity of DNP-GABA, focusing on its mechanisms of action, physiological effects, and relevant research findings.

Target of Action

DNP-GABA primarily interacts with GABA receptors, specifically GABA-A and GABA-B. These receptors are crucial for mediating the inhibitory effects of GABA in the brain. GABA-A receptors are ionotropic, allowing for rapid synaptic transmission, while GABA-B receptors are metabotropic, involved in slower signaling pathways.

Mode of Action

The compound's action involves enhancing GABAergic neurotransmission, which leads to reduced neuronal excitability. This modulation is essential for maintaining the balance between excitatory and inhibitory signals in the brain, affecting various physiological functions such as anxiety regulation and sleep patterns.

Biochemical Pathways

DNP-GABA participates in several biochemical pathways:

  • Homocarnosinosis : Involvement in the metabolism of GABA and related compounds.
  • Glutamate Metabolism : Interaction with glutamate pathways can influence excitatory neurotransmission.
  • Neuroprotection : Potential protective effects against oxidative stress and neurodegeneration .

Cellular Effects

Research indicates that DNP-GABA may influence cellular functions by:

  • Modulating gene expression related to neuronal health.
  • Affecting cell signaling pathways that regulate apoptosis and cell survival.
  • Enhancing antioxidant defenses in neuronal cells .

Case Studies

  • Neuroprotective Effects : In a study involving animal models, DNP-GABA demonstrated significant neuroprotective properties by reducing neuronal damage caused by excitotoxic agents. The compound was shown to upregulate neuroprotective proteins like Bcl-2 while downregulating pro-apoptotic factors like Bax .
  • Anticancer Properties : Preliminary investigations suggest that DNP-GABA may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have highlighted its potential in gastric carcinogenesis models .
  • Antimicrobial Activity : DNP-GABA has also been studied for its antimicrobial properties, showing efficacy against certain bacterial strains. The dinitrophenyl modification may enhance its bioactivity compared to standard GABA.

Comparative Analysis with Other Compounds

Compound NameStructure CharacteristicsUnique Features
Gamma-Aminobutyric AcidSimple structure without modificationsPrimary inhibitory neurotransmitter
BaclofenA GABA-B receptor agonistUsed primarily for muscle spasticity
PhenibutGABA analog with phenyl groupAnxiolytic effects; crosses blood-brain barrier more effectively
This compoundContains a dinitrophenyl groupEnhanced pharmacological profile

Properties

IUPAC Name

4-(2,4-dinitroanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c14-10(15)2-1-5-11-8-4-3-7(12(16)17)6-9(8)13(18)19/h3-4,6,11H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQBXLQRVMDXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146637
Record name N-(2,4-Dinitrophenyl)-4-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10466-75-8
Record name DNP-γ-aminobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10466-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-4-aminobutyric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10466-75-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dinitrophenyl)-4-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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